2-bromo-7-chloro-9,9-dimethyl-9H-fluorene
Overview
Description
2-Bromo-7-chloro-9,9-dimethyl-9H-fluorene is a fluorene derivative characterized by the presence of bromine and chlorine substituents at the 2 and 7 positions, respectively, and two methyl groups at the 9 position. This compound is known for its high fluorescence and electron delocalization properties, making it useful in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-7-chloro-9,9-dimethyl-9H-fluorene can be synthesized through a multi-step reaction process. One common method involves the bromination of 9,9-dimethylfluorene followed by chlorination. The reaction typically requires the use of bromine and chlorine reagents under controlled conditions to ensure selective substitution at the desired positions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-7-chloro-9,9-dimethyl-9H-fluorene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the fluorene core structure .
Scientific Research Applications
2-Bromo-7-chloro-9,9-dimethyl-9H-fluorene has several scientific research applications, including:
Organic Electronics: It is used as a conducting polymer in the fabrication of photoelectronic devices, organic light-emitting diodes (OLEDs), and organic solar cells (OSCs).
Non-Linear Optical Materials: Due to its high fluorescence and electron delocalization, it is employed in non-linear optical (NLO) applications.
Chemical Intermediates: It serves as an intermediate in the synthesis of more complex organic compounds.
Mechanism of Action
The mechanism of action of 2-bromo-7-chloro-9,9-dimethyl-9H-fluorene involves its ability to participate in π-electron conjugation, which enhances its electronic properties. This conjugation allows the compound to interact with various molecular targets, making it effective in applications such as organic electronics and NLO materials .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-9,9-dimethylfluorene: Lacks the chlorine substituent at the 7 position, resulting in different electronic properties.
7-Bromo-9,9-dimethylfluorene: Lacks the bromine substituent at the 2 position, affecting its reactivity and applications.
Uniqueness
2-Bromo-7-chloro-9,9-dimethyl-9H-fluorene is unique due to the presence of both bromine and chlorine substituents, which enhance its electronic properties and make it suitable for a wider range of applications compared to its analogs .
Properties
IUPAC Name |
2-bromo-7-chloro-9,9-dimethylfluorene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrCl/c1-15(2)13-7-9(16)3-5-11(13)12-6-4-10(17)8-14(12)15/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKHJVYKTOLTPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)Cl)C3=C1C=C(C=C3)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrCl | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
605630-37-3 | |
Record name | 2-Bromo-7-chloro-9,9-dimethyl-9H-fluorene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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